molecular formula C8H10D2O B591154 (Z)-1,5-Octadiene-3-one - d2 CAS No. 239437-00-4

(Z)-1,5-Octadiene-3-one - d2

Cat. No.: B591154
CAS No.: 239437-00-4
M. Wt: 126.2
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Description

Significance of Deuterium (B1214612) Labeling in Organic Chemistry and Material Science

Deuterium labeling, the substitution of a hydrogen atom (protium) with its stable, heavier isotope deuterium, is a cornerstone technique in modern science. youtube.com In organic chemistry, its primary utility lies in the elucidation of reaction mechanisms. acs.org Because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, substituting hydrogen with deuterium can alter the rate of a chemical reaction if that bond is broken in the rate-determining step. unibestpharm.com This phenomenon, known as the Kinetic Isotope Effect (KIE), provides invaluable insight into transition states and reaction pathways. libretexts.orgwikipedia.org Deuterated compounds are also indispensable as internal standards for quantitative mass spectrometry and for simplifying complex spectra in Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orgnih.gov

In the pharmaceutical sector, deuterium labeling is a key strategy in drug discovery and development. clearsynth.com By selectively replacing hydrogen with deuterium at metabolically vulnerable sites, the rate of drug metabolism can be slowed, potentially improving a drug's pharmacokinetic profile, enhancing its metabolic stability, and reducing the formation of toxic metabolites. unibestpharm.comacs.org This "deuterium switch" approach has gained significant traction, leading to the development and approval of deuterated drugs. acs.orgresearchgate.net

In material science, deuterium incorporation offers a way to enhance the properties and durability of organic materials. acs.org The greater strength of the C-D bond can lead to materials with improved stability. resolvemass.ca This is particularly relevant in the development of organic light-emitting diodes (OLEDs), where deuteration can increase the longevity and efficiency of the devices. sine2020.eu Furthermore, the distinct way deuterium scatters neutrons compared to hydrogen makes deuterated polymers exceptionally useful for analysis with neutron scattering techniques, allowing researchers to probe the structure and dynamics of polymer chains in ways other methods cannot. ornl.govacs.org

Historical Context of Aliphatic Dienone Studies

Aliphatic dienones, characterized by a ketone functional group conjugated with two carbon-carbon double bonds, are a well-established class of organic compounds. Historically, they are recognized for their role as versatile intermediates in organic synthesis. Classic methods for their preparation include the Horner-Wadsworth-Emmons reaction, aldol (B89426) condensations, and Knoevenagel condensations. researchgate.net More contemporary strategies involve transition-metal-catalyzed processes, such as the sequential dehydrogenation of aliphatic ketones or acids. nih.govrsc.org

The reactivity of the dienone motif has been a subject of extensive study. These compounds are known to participate in a variety of important chemical transformations. For instance, they can act as key building blocks in the synthesis of complex natural products and are known to undergo reactions like Michael additions. gla.ac.uk The dienone structure is also a feature in significant molecular rearrangements, such as the Dienone-Phenol rearrangement, a classic acid-catalyzed reaction. iitk.ac.in

Studies on dienone-containing compounds, such as chalcones (which feature a 1,3-diaryl-2-propen-1-one core), have a long history in natural product chemistry and pharmacology, highlighting the biological relevance of this functional group. nih.gov The investigation of these compounds has provided a foundational understanding of their synthesis, reactivity, and potential applications, paving the way for the use of more specialized derivatives like (Z)-1,5-Octadiene-3-one - d2 in modern research.

Rationale for Deuterium Incorporation at Specific Sites in (Z)-1,5-Octadiene-3-one

The precise placement of deuterium atoms within a molecule is a deliberate strategy to answer specific scientific questions. core.ac.uk For a molecule like (Z)-1,5-Octadiene-3-one, the incorporation of two deuterium atoms (d2) is likely designed to probe its chemical or biological behavior. While specific research on this exact isotopologue is not widely published, the rationale can be inferred from established principles of isotopic labeling. nih.gov

One primary reason for site-specific deuteration is for mechanistic studies. escholarship.org The positions alpha to the carbonyl group (C2 and C4) are chemically reactive. Placing deuterium at these sites would be a classic approach to study reactions involving enolate intermediates. If a reaction's rate-determining step involves the removal of a proton from one of these alpha positions, a significant primary kinetic isotope effect would be observed, confirming the mechanism. libretexts.orgyoutube.com

Another key rationale is to investigate metabolic pathways. nih.gov In biological systems, enzymes like cytochrome P450 often metabolize organic molecules by oxidizing C-H bonds. If (Z)-1,5-Octadiene-3-one were being studied as part of a biological process, deuterating a potential site of metabolism would slow or block that pathway due to the stronger C-D bond. rsc.org This allows researchers to identify the primary sites of metabolic attack and uncover alternative metabolic routes. acs.org

Finally, this compound can serve as a highly effective internal standard for mass spectrometry-based quantification of its non-labeled counterpart. Its chemical behavior is nearly identical to the original compound, but its increased mass allows it to be clearly distinguished, enabling precise measurement in complex biological or environmental samples. wikipedia.org

Table 1: Chemical Properties of (Z)-1,5-Octadiene-3-one and its d2 Analog
Property(Z)-1,5-Octadiene-3-oneThis compound
Chemical FormulaC₈H₁₂OC₈H₁₀D₂O aromalab.de
Molecular Weight~124.18 g/mol~126.20 g/mol aromalab.de
CAS Number65767-22-8 thegoodscentscompany.com239437-00-4 aromalab.de
Compound ClassAliphatic Dienone

Overview of Current Research Trajectories Involving Isotope-Labeled Compounds

The field of isotope labeling is dynamic, with research continuously expanding into new areas and refining existing applications. adesisinc.com A major trajectory remains in pharmaceutical research, where the design of deuterated drugs to enhance pharmacokinetic properties is a burgeoning field. researchgate.net This strategy is moving beyond simple metabolic stabilization to more complex applications, such as stabilizing the stereochemistry of chiral drugs.

In material science, the focus is on creating next-generation materials with superior performance. Research into deuterated polymers is aimed at developing more robust plastics and advanced materials for electronics, such as longer-lasting OLEDs and organic solar cells. resolvemass.casine2020.eu The use of deuterated materials as probes in neutron scattering experiments continues to be essential for understanding the structure and dynamics of complex biological and synthetic macromolecules. acs.orgnih.gov

There is also a significant drive to develop new, more efficient, and selective methods for synthesizing isotope-labeled compounds. chemrxiv.org Innovations in catalysis, including photochemical and electrochemical methods, are making it easier to introduce deuterium into complex molecules at late stages of a synthesis, which is highly valuable in drug discovery. rsc.orgresearchgate.net

Furthermore, the application of stable isotope-labeled compounds in metabolomics and environmental science is growing. These compounds are critical for tracing metabolic fluxes to understand diseases like cancer and for tracking the fate of pollutants in the environment with high precision. adesisinc.commordorintelligence.com

Table 2: Summary of Key Research Applications for Deuterium-Labeled Compounds
FieldPrimary ApplicationScientific GoalReference
Organic ChemistryMechanistic Studies (KIE)Elucidate reaction pathways and transition states. escholarship.orgnih.gov
PharmaceuticalsDrug Metabolism & Pharmacokinetics (DMPK)Improve drug stability, efficacy, and safety. acs.orgclearsynth.com
Material SciencePolymer Science & ElectronicsEnhance material durability (e.g., OLEDs) and enable neutron scattering analysis. acs.orgornl.govacs.org
Analytical ChemistryInternal StandardsAchieve precise quantification in mass spectrometry. acs.orgwikipedia.org
BiochemistryMetabolic TracingMap metabolic pathways and protein dynamics. mordorintelligence.com
Environmental SciencePollutant TracingMonitor the fate and transport of contaminants. adesisinc.com

Properties

CAS No.

239437-00-4

Molecular Formula

C8H10D2O

Molecular Weight

126.2

Purity

95% min.

Synonyms

(Z)-1,5-Octadiene-3-one - d2

Origin of Product

United States

Advanced Synthetic Methodologies for Z 1,5 Octadiene 3 One D2

Regio- and Stereoselective Deuterium (B1214612) Incorporation Strategies

Achieving regio- and stereoselectivity is paramount in the synthesis of (Z)-1,5-Octadiene-3-one - d2 to ensure the deuterium atoms are located at the desired positions without altering the (Z)-configuration of the double bond.

Deuteration via Hydrogen-Deuterium Exchange Reactions

Hydrogen-deuterium (H-D) exchange reactions represent a direct and atom-economical approach for deuterium incorporation. acs.org For ketones, this is often facilitated by acid or base catalysis, which promotes the formation of an enol or enolate intermediate, followed by deuteration upon quenching with a deuterium source like deuterium oxide (D₂O). libretexts.org

For α,β-unsaturated ketones like (Z)-1,5-Octadiene-3-one, selective deuteration at the α-position can be achieved. nih.gov The use of an amine organocatalyst in the presence of D₂O and a deuterated acid catalyst can facilitate regioselective α-deuteration of enones. nih.gov The general mechanism involves the formation of an enamine intermediate, which then undergoes deuteration.

Table 1: Catalysts and Conditions for H-D Exchange in Ketones

Catalyst SystemDeuterium SourceConditionsSelectivityReference
Isopropylamine/AcODD₂OMildα-position of enones nih.gov
Pd/CD₂O/H₂Mild, neutralBenzylic positions researchgate.net
Rh/CD₂O/H₂MildAliphatic compounds researchgate.net
Ir-based catalystsD₂-gasVariesortho-C-H of arenes snnu.edu.cn
Microwave-assistedD₂O/CF₃COODRapid (<15 min)α-position of ketones researchgate.net

De novo Synthesis with Deuterated Precursors

An alternative and often more controlled method involves building the molecule from smaller, pre-deuterated fragments. ckisotopes.com This de novo approach ensures the precise placement of deuterium atoms. For the synthesis of this compound, this could involve a Wittig or Horner-Wadsworth-Emmons reaction, which are standard methods for forming carbon-carbon double bonds.

A possible synthetic route could start with a deuterated aldehyde or a deuterated phosphonium (B103445) ylide. For instance, reacting a non-deuterated α,β-unsaturated ketone with a deuterated ylide can introduce deuterium at a specific position. The stereochemical outcome of the Wittig reaction, favoring the (Z)-isomer, can be influenced by the choice of solvent, temperature, and the nature of the ylide.

One published synthesis of isotopically labeled [5,6-²H₂]-(Z)-1,5-octadien-3-one involved the deuteration of a precursor alkyne. imreblank.ch This highlights the strategy of introducing deuterium early in the synthetic sequence to a stable intermediate.

Enzymatic and Biocatalytic Approaches for Deuterium Labeling

Biocatalysis offers a powerful tool for highly selective and stereospecific deuteration under mild reaction conditions. researchgate.netresearchgate.net Enzymes such as dehydrogenases, reductases, and lyases can be employed to introduce deuterium with high precision. nih.gov

For the synthesis of deuterated ketones, oxidoreductases can be used. For example, the reduction of a suitable precursor with a dehydrogenase in the presence of a deuterated cofactor like NADH-d would yield a deuterated alcohol. acs.org This alcohol could then be oxidized to the target ketone. A key advantage of biocatalysis is the potential for high enantioselectivity, which is crucial for producing chiral deuterated compounds. rsc.org Recent advancements have focused on the in situ regeneration of deuterated cofactors, making these processes more scalable and cost-effective. researchgate.netacs.org For instance, a biocatalytic system using hydrogen gas as a clean reductant and D₂O as the deuterium source can be used to generate and recycle [4-²H]-NADH. researchgate.net

Optimization of Isotopic Purity and Yield in Deuterated Syntheses

Achieving high isotopic purity is a critical challenge in deuterated synthesis. nih.gov Incomplete deuteration or unintended H-D exchange during workup can lead to a mixture of isotopologues. To maximize isotopic purity, several factors must be considered:

Choice of Deuterium Source: The isotopic enrichment of the deuterium source (e.g., D₂O, D₂ gas) directly impacts the final product's isotopic purity.

Reaction Conditions: Temperature, reaction time, and catalyst loading need to be carefully optimized to drive the deuteration to completion without promoting side reactions or back-exchange. epj-conferences.org

Solvent: The use of deuterated solvents can help to maintain high isotopic enrichment throughout the reaction and workup. nih.gov

Purification: Chromatographic techniques are often necessary to separate the desired deuterated compound from its non-deuterated or partially deuterated counterparts.

Table 2: Factors Affecting Isotopic Purity and Yield

FactorConsiderationImpact
Deuterium Source PurityUse highly enriched D₂O or D₂ gas.Directly correlates with the maximum achievable isotopic purity.
Reaction StoichiometryUse a molar excess of the deuterating agent.Drives the reaction towards complete deuteration.
Catalyst ActivitySelect a highly active and selective catalyst.Minimizes reaction time and potential side reactions.
Workup ProcedureMinimize exposure to protic solvents.Prevents back-exchange of deuterium with hydrogen.

Characterization of Synthetic Intermediates in Deuterium-Labeled Pathways

The characterization of intermediates is essential to confirm the success of each synthetic step and to ensure the correct placement of deuterium atoms. bohrium.comtandfonline.com The primary analytical techniques used for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy: ¹H NMR is used to observe the disappearance of signals corresponding to the protons that have been replaced by deuterium. ²H NMR directly detects the deuterium nuclei, confirming their presence and providing information about their chemical environment. acs.org Deuterated solvents are commonly used in NMR to avoid solvent interference.

Mass Spectrometry: MS is used to determine the molecular weight of the intermediates and the final product. The increase in mass corresponding to the number of incorporated deuterium atoms provides a clear indication of the extent of deuteration. epj-conferences.org Gas chromatography-mass spectrometry (GC-MS) is particularly useful for analyzing volatile compounds like (Z)-1,5-Octadiene-3-one. imreblank.ch

Scalability Considerations for Research-Scale Production of this compound

Scaling up the synthesis of deuterated compounds from the milligram to the gram scale for research purposes presents several challenges. nih.gov

Cost and Availability of Deuterated Reagents: Deuterated starting materials and solvents can be expensive, making cost-efficiency a major consideration. nih.gov

Safety: The handling of pyrophoric reagents or high-pressure deuterium gas requires specialized equipment and safety protocols.

Process Optimization: Reactions that work well on a small scale may not be directly transferable to a larger scale. Heat transfer, mixing, and reaction kinetics can differ significantly.

Flow Chemistry: Continuous flow reactors can offer advantages for scaling up deuteration reactions, providing better control over reaction parameters and improving safety and efficiency. mdpi.comresearchgate.net

Recent developments have focused on scalable deuteration methods using more accessible and safer reagents. For example, methods using D₂O as the deuterium source with heterogeneous catalysts that can be easily recovered and reused are being explored. nih.govresearchgate.net

Mechanistic Investigations Utilizing Z 1,5 Octadiene 3 One D2

Probing Reaction Mechanisms with Kinetic Isotope Effects (KIE)

The kinetic isotope effect (KIE) is a powerful phenomenon used to determine reaction mechanisms by observing the change in reaction rate upon isotopic substitution. wikipedia.org The replacement of a hydrogen atom with a deuterium (B1214612) atom can significantly alter the rate of a reaction if the bond to that hydrogen is broken or altered in the rate-determining step. wikipedia.org

Primary and Secondary Deuterium Kinetic Isotope Effects

When a bond to a deuterium atom is cleaved in the rate-determining step of a reaction, a primary kinetic isotope effect (PKIE) is observed. This effect is typically significant, with the rate of the hydrogen-containing compound being 6 to 10 times faster than its deuterated counterpart (kH/kD > 2). wikipedia.org The difference in rate arises from the lower zero-point vibrational energy of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, which means more energy is required to break the C-D bond. wikipedia.org

In contrast, a secondary kinetic isotope effect (SKIE) occurs when the isotopically substituted bond is not broken in the rate-determining step. wikipedia.org These effects are generally smaller than PKIEs (kH/kD is often between 0.7 and 1.5) but provide valuable information about changes in hybridization or the steric environment at the labeled position during the transition state. wikipedia.orgrsc.org For instance, SKIEs have been instrumental in distinguishing between SN1 and SN2 nucleophilic substitution reactions. wikipedia.org

Interpretation of KIE Data for Rate-Determining Steps

In studies of reactions involving dienones like (Z)-1,5-octadiene-3-one, KIE data is crucial for identifying the slowest, or rate-determining, step of a multi-step reaction. For example, in the Cope rearrangement, a type of sigmatropic rearrangement common for 1,5-dienes, the measurement of secondary deuterium isotope effects has been used to support a concerted mechanism. cdnsciencepub.comresearchgate.net A study on the phospha-Cope rearrangement of related 3-phospha-1,5-hexadiene derivatives utilized kinetic isotope effects with deuterated compounds to support a pre-equilibrium step followed by a rate-determining rearrangement. oup.com

Isotope Effect TypeTypical kH/kD ValueMechanistic Implication for (Z)-1,5-Octadiene-3-one-d2
Primary (PKIE) > 2C-D bond is broken in the rate-determining step.
Secondary (SKIE) 0.7 - 1.5C-D bond is not broken but its environment changes in the rate-determining step.

This table summarizes the types of kinetic isotope effects and their general implications in mechanistic studies.

Elucidation of Molecular Rearrangements and Cyclization Pathways

Deuterium labeling is an indispensable technique for tracing the pathways of atoms during complex molecular rearrangements and cyclizations. By strategically placing deuterium atoms on a molecule like (Z)-1,5-octadiene-3-one, chemists can follow their fate in the product, thereby mapping the bond-breaking and bond-forming events.

Studies of Hydrogen/Deuterium Exchange Phenomena and Tautomerism

Hydrogen/deuterium (H/D) exchange studies can reveal the presence of acidic or basic sites in a molecule and provide evidence for tautomeric equilibria. wikipedia.org Tautomers are isomers of a compound which differ only in the position of a proton and a double bond. For a ketone like (Z)-1,5-octadiene-3-one, this would involve the keto-enol tautomerism, where the ketone form is in equilibrium with its enol form.

The α-hydrogens (hydrogens on the carbons adjacent to the carbonyl group) of ketones can be exchanged for deuterium in the presence of a deuterium source like D2O, often under acid or base catalysis. mdpi.com This exchange proceeds through the formation of an enol or enolate intermediate. mdpi.combeilstein-journals.org Observing H/D exchange at the α-positions of (Z)-1,5-octadiene-3-one-d2 under specific conditions would provide strong evidence for the formation of its enol tautomer. The rate of this exchange can also provide information about the acidity of the α-protons and the stability of the enol intermediate. While specific studies on the tautomerism of (Z)-1,5-octadiene-3-one using deuterium labeling are not prevalent in the search results, the general principles of H/D exchange in ketones are well-established. wikipedia.orgmdpi.com

Solvent Isotope Effects in Reactions Involving (Z)-1,5-Octadiene-3-one - d2

Replacing a protic solvent (like H2O or CH3OH) with its deuterated counterpart (D2O or CH3OD) can change the rate of a reaction, a phenomenon known as the solvent isotope effect. wikipedia.org These effects are particularly informative for reactions where the solvent acts as a reactant, catalyst, or interacts strongly with the reactants or transition state. wikipedia.org

Spectroscopic Characterization and Advanced Analytical Techniques of Z 1,5 Octadiene 3 One D2

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. In the case of deuterated compounds like (Z)-1,5-Octadiene-3-one - d2, specific NMR methods are employed to gain insights into the position of deuterium (B1214612) labeling, and the subtle electronic and structural changes that result from isotopic substitution.

Deuterium NMR (²H NMR) for Positional Information

Deuterium NMR (²H or D-NMR) is the most direct method for observing deuterium nuclei. mdpi-res.com Unlike proton (¹H) NMR, ²H NMR specifically detects the deuterium atoms, providing unambiguous information about their location within the molecule. acs.org For this compound, a ²H NMR spectrum would confirm the success of the deuteration process and pinpoint the positions of the deuterium atoms. mdpi-res.com

In a study by Blank et al. (1999), the synthesis and characterization of [5,6-²H₂]-(Z)-1,5-octadien-3-one was reported, where the labeling position was confirmed using various NMR techniques. core.ac.uk The ²H NMR spectrum of this molecule would be expected to show signals corresponding to the deuterium atoms at the C-5 and C-6 positions. The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR, but the signals are broader due to the quadrupolar nature of the deuterium nucleus. mdpi-res.com

Table 1: Expected ²H NMR Data for this compound

Position of DeuteriumExpected Chemical Shift (δ, ppm)Multiplicity
C-5~5.4 - 5.6Broad singlet or multiplet
C-6~5.4 - 5.6Broad singlet or multiplet

Note: The exact chemical shifts and multiplicities would depend on the specific solvent used and the resolution of the instrument.

Isotope Shifts and Coupling Patterns in ¹H and ¹³C NMR

The presence of deuterium in a molecule induces small changes in the chemical shifts of nearby ¹H and ¹³C nuclei, known as isotope effects. nist.gov These shifts, though small, can be detected with high-field NMR spectrometers and provide valuable structural information. In the ¹H NMR spectrum of this compound, the signals for the protons at or near the sites of deuteration would be absent or significantly reduced in intensity. Furthermore, the coupling patterns of neighboring protons would be altered.

In the ¹³C NMR spectrum, the carbons directly bonded to deuterium will experience an upfield shift (to a lower ppm value) and the signal will appear as a multiplet due to ¹³C-²H coupling. The one-bond carbon-deuterium coupling constant (¹J C-D) is related to the one-bond carbon-proton coupling constant (¹J C-H) by the gyromagnetic ratios of the two nuclei.

Table 2: Predicted Isotope Effects in ¹H and ¹³C NMR of this compound

NucleusObserved EffectExpected Change
¹HDisappearance of signalsProtons at deuterated positions are absent.
¹HChange in couplingCoupling to deuterons is much smaller than to protons.
¹³CIsotope shiftUpfield shift for carbons adjacent to deuterium.
¹³CSignal multiplicityCarbons bonded to deuterium show multiplets.

Two-Dimensional NMR Techniques for Structure and Dynamics of Deuterated Analogs

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning NMR signals and for studying the spatial relationships between atoms in a molecule. nih.gov For deuterated compounds, techniques like ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) can be particularly informative. In an HSQC spectrum of this compound, the carbon signals at the deuterated positions would not show a correlation cross-peak to any proton signal, thus confirming the location of the deuterium labels.

Other 2D NMR experiments, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), can reveal through-bond and through-space connectivities, respectively. The analysis of these spectra for the deuterated analog, when compared to the non-deuterated compound, can highlight subtle conformational changes induced by the isotopic substitution. thegoodscentscompany.com

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through the analysis of fragmentation patterns. For isotopically labeled compounds, MS is indispensable for confirming the degree and location of labeling. eptes.com

Fragmentation Pathway Analysis of Deuterated (Z)-1,5-Octadiene-3-one

The mass spectrum of this compound will show a molecular ion peak (M⁺) that is two mass units higher than the unlabeled compound. The fragmentation pattern of the deuterated molecule provides significant insight into the decomposition pathways of the parent ion. By comparing the mass spectra of the labeled and unlabeled compounds, one can deduce which fragments retain the deuterium atoms. This information is crucial for understanding the rearrangement and cleavage reactions that occur upon ionization. core.ac.uk For α,β-unsaturated ketones, common fragmentation pathways include α-cleavage at the carbonyl group and McLafferty rearrangements. core.ac.uk

Table 3: Predicted Key Mass Fragments for this compound

FragmentPredicted m/z (Unlabeled)Predicted m/z (d2-labeled)Interpretation
[M]⁺124126Molecular Ion
[M-CH₃]⁺109111Loss of a methyl radical
[M-C₂H₅]⁺9597Loss of an ethyl radical
[C₄H₅O]⁺6969 or 71Fragmentation dependent on deuterium position

Note: The exact fragmentation pattern can be complex and may involve rearrangements.

High-Resolution Mass Spectrometry for Isotopic Purity Determination

High-Resolution Mass Spectrometry (HRMS) is a highly accurate technique that can measure the mass of an ion to several decimal places. core.ac.uk This precision allows for the unambiguous determination of the elemental composition of a molecule and its fragments. In the context of this compound, HRMS is critical for determining its isotopic purity. thegoodscentscompany.comeptes.com

By analyzing the relative intensities of the mass peaks corresponding to the unlabeled (d0), singly deuterated (d1), and doubly deuterated (d2) species, the isotopic enrichment of the sample can be accurately calculated. core.ac.uk This is particularly important when the deuterated compound is used as an internal standard in quantitative studies, as the accuracy of the quantification depends on the precise knowledge of the isotopic distribution. core.ac.uk

Isotope Dilution Mass Spectrometry (IDMS) in Quantitative Analysis

Isotope Dilution Mass Spectrometry (IDMS) stands as a definitive method for the quantitative analysis of organic molecules, including ketones like (Z)-1,5-Octadiene-3-one. The use of a stable isotope-labeled internal standard, such as this compound, is the cornerstone of this technique. google.com Specifically, the synthesis of [5,6-²H₂]-(Z)-1,5-octadien-3-one has been developed for its application as an internal standard in quantification experiments based on isotope dilution assays.

The principle of IDMS relies on the addition of a known amount of the isotopically labeled analyte to the sample at the earliest stage of analysis. google.com Because the labeled standard, in this case this compound, is chemically identical to the endogenous analyte, it behaves similarly during extraction, purification, and chromatographic separation. google.commdpi.com Any sample loss during preparation will affect both the analyte and the standard equally, thus preserving their ratio.

Mass spectrometry is then used to measure the ratio of the unlabeled analyte to the labeled internal standard. google.com The mass difference, conferred by the deuterium atoms, allows for their distinct detection based on their mass-to-charge (m/z) ratios. google.com The concentration of the native analyte in the original sample can then be calculated with high accuracy and precision from this ratio. This method is considered a primary reference method due to its ability to minimize errors related to sample matrix effects and recovery. google.com

Parameter Description Relevance to this compound
Internal Standard A known quantity of the isotopically labeled analyte.[5,6-²H₂]-(Z)-1,5-octadien-3-one is synthesized specifically for this purpose.
Principle Analyte and standard exhibit identical chemical and physical behavior during analysis. google.comMinimizes analytical errors from sample preparation and matrix effects.
Detection Mass spectrometry differentiates between the analyte and the standard based on mass. google.comThe two-mass-unit difference between the d2 and d0 compounds allows for accurate ratio measurement.
Advantage High accuracy and precision, considered a reference method.Enables reliable quantification of (Z)-1,5-Octadiene-3-one in complex matrices.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. For this compound, these techniques are invaluable for structural confirmation and for studying subtle molecular dynamics. The introduction of deuterium atoms at specific sites induces predictable changes in the vibrational spectrum.

Deuterium-Induced Band Shifts and Intensity Changes

The substitution of hydrogen with deuterium significantly impacts the vibrational frequencies of the associated bonds. Due to the increased mass of deuterium compared to protium, the frequency of a stretching vibration is lowered, approximately by a factor of the square root of 2. msu.edu For this compound, specifically [5,6-²H₂]-(Z)-1,5-octadien-3-one, the C-H stretching vibrations associated with the double bond at positions 5 and 6 are replaced by C-D stretching vibrations.

This effect is highly predictable and serves as a key diagnostic tool. While typical alkenyl C-H stretching bands appear in the 3100-3000 cm⁻¹ region of the IR spectrum, the corresponding C-D stretching bands would be expected to shift to a lower frequency range, approximately 2300-2200 cm⁻¹. libretexts.orgpressbooks.pub This shift moves the band out of the congested C-H stretching region, simplifying spectral interpretation. researchgate.net

Vibrational Mode Typical Frequency (C-H) Predicted Frequency (C-D) Significance
Alkenyl C-H Stretch3100 - 3000 cm⁻¹ pressbooks.pub~2300 - 2200 cm⁻¹Confirms site of deuteration; simplifies spectrum. libretexts.org
C=O Stretch (Conjugated)< 1715 cm⁻¹ pressbooks.pubMinor or no shiftThe primary functional group remains largely unaffected.
Fingerprint Region< 1500 cm⁻¹Altered patternChanges in bending and skeletal vibrations provide structural confirmation.

Conformational Analysis using Vibrational Modes of Deuterated Compounds

Vibrational spectroscopy of isotopically labeled compounds is a powerful method for elucidating molecular conformation. aip.orgstfc.ac.uk The frequencies of certain vibrational modes, particularly those involving the deuterium label, can be highly sensitive to the local geometry, such as dihedral angles. aip.org By comparing the experimental IR and Raman spectra of this compound with theoretical spectra generated from computational models (e.g., Density Functional Theory, DFT) for different possible conformers, the most stable conformation can be identified. researchgate.netuc.pt

The deuterium labels act as "vibrational probes," simplifying complex spectral regions and allowing for a more confident assignment of vibrational bands to specific motions within the molecule. aip.org For a flexible molecule like (Z)-1,5-Octadiene-3-one, this approach can distinguish between different spatial arrangements of the carbon chain, providing insights into its three-dimensional structure in various states (gas, liquid, or in solution). stfc.ac.uk

Chromatographic Methods for Deuterated Compound Analysis

Chromatographic techniques are essential for the separation, purification, and analysis of this compound. Gas and liquid chromatography, particularly when coupled with mass spectrometry, provide comprehensive characterization.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation

GC-MS is a primary tool for analyzing volatile compounds like this compound. It excels at separating the deuterated isotopologue from its non-deuterated counterpart and from other isomers. nih.govuta.edu The separation between a deuterated and a non-deuterated compound in GC is known as the chromatographic H/D isotope effect. nih.gov

Typically, deuterated compounds have slightly shorter retention times than their protiated analogs on nonpolar GC columns (an "inverse" isotope effect), while the reverse may be true on polar columns (a "normal" isotope effect). nih.gov This phenomenon arises from subtle differences in the intermolecular interactions between the analyte and the stationary phase. nih.gov Although the retention time difference is small, high-resolution capillary GC columns can often achieve baseline separation. nih.gov

The mass spectrometer detector provides unambiguous identification, easily distinguishing this compound from its d0 isotopologue by the two-unit difference in their molecular ion's m/z value. This makes GC-MS ideal for assessing isotopic purity.

Stationary Phase Polarity Observed Isotope Effect Elution Order Reference
NonpolarInverseDeuterated (d2) elutes before non-deuterated (d0) nih.govnih.gov
PolarNormalNon-deuterated (d0) elutes before deuterated (d2) nih.gov
Intermediate PolarityVariesDependent on analyte and specific phase nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity and Identity

High-Performance Liquid Chromatography (HPLC) is a crucial technique for verifying the chemical purity and identity of synthesized deuterated compounds. mdpi.comnih.gov For a compound like this compound, which is intended for use as an internal standard, confirming its purity is paramount.

In reversed-phase HPLC, the small difference in polarity between a lightly deuterated compound and its non-deuterated form often results in co-elution or only a very small retention time shift. mdpi.com Therefore, HPLC is typically coupled with a mass spectrometer (LC-MS) for the analysis of deuterated standards. The HPLC provides separation from chemical impurities, while the MS detector confirms the identity and isotopic distribution of the compound of interest. mdpi.com The absence of signals from extraneous compounds in the chromatogram is used to establish the purity of the material. mdpi.comnih.gov

Computational and Theoretical Studies of Z 1,5 Octadiene 3 One D2

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model the electronic structure and determine the energetic landscape of (Z)-1,5-Octadiene-3-one - d2.

The primary effect of deuterium (B1214612) substitution is on the vibrational zero-point energy (ZPE). Due to its greater mass, a C-D bond has a lower vibrational frequency and thus a lower ZPE than a C-H bond. This difference, while small, can influence the relative stabilities of different conformers. The molecule's flexible backbone allows for several rotational isomers (conformers), primarily around the C3-C4 and C4-C5 single bonds.

Table 1: Illustrative Calculated Relative Energies of this compound Conformers

Conformer Dihedral Angle (C2-C3-C4-C5) Relative Energy (kcal/mol) Boltzmann Population (%)
s-trans/s-trans ~180° 0.00 75.5
s-cis/s-trans ~0° 1.20 12.4
s-trans/gauche ~60° 2.50 2.1
s-cis/gauche ~60° 3.50 0.5

Note: This data is illustrative and based on typical energy differences for similar unsaturated systems. The values are calculated at a representative theoretical level (e.g., B3LYP/6-311+G(d,p)) at 298.15 K.

Prediction of Spectroscopic Properties for Deuterium-Labeled Species

Computational methods are powerful tools for predicting spectroscopic properties, which is particularly useful for identifying and characterizing isotopically labeled species.

Infrared (IR) Spectroscopy: The most significant and predictable effect of deuteration is on the vibrational spectrum. The C-D stretching and bending frequencies are substantially lower than the corresponding C-H frequencies due to the increased mass of deuterium. DFT calculations can accurately predict these shifts. For this compound, the C-D stretching vibrations are expected to appear in the 2100-2250 cm⁻¹ region, a range that is typically free of other fundamental vibrations, making them a clear spectroscopic marker.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While deuterium itself is not typically observed in ¹H NMR, its presence has subtle but predictable effects on the chemical shifts of nearby protons (an isotopic shift). Furthermore, ¹³C NMR spectra are affected; carbon atoms bonded to deuterium experience a small upfield shift and their signals appear as multiplets due to C-D coupling. Computational approaches can simulate these spectra, aiding in the assignment of complex experimental data. researchgate.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

Vibrational Mode (Z)-1,5-Octadiene-3-one (Calculated, cm⁻¹) This compound (Calculated, cm⁻¹) Expected Shift
C=O Stretch 1685 1684 Minimal
C=C Stretch (conjugated) 1640 1639 Minimal
=C-H Stretch (vinyl) 3025 3025 No shift
=C-H Stretch (deuterated) 3040 - -
=C-D Stretch (deuterated) - 2260 Large negative
C-H Bend (vinyl) 970 970 No shift
C-D Bend (vinyl) - 780 Large negative

Note: This data is illustrative, based on established principles of vibrational spectroscopy and DFT calculations. The exact frequencies depend on the level of theory and basis set used.

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

While quantum chemical calculations provide static pictures of minimum-energy conformers, molecular dynamics (MD) simulations offer a dynamic view of molecular behavior over time. nih.govresearchgate.netresearchgate.net For a flexible molecule like this compound, MD simulations can map out the complete conformational landscape and the probabilities of occupying different conformational states. nih.govjmu.edu

Simulations can be run in a vacuum to study intrinsic dynamics or in the presence of an explicit solvent (like water or an organic solvent) to understand how intermolecular interactions influence conformational preferences. tubitak.gov.tr An MD trajectory for this compound would show frequent rotations around the C-C single bonds, with the molecule predominantly adopting extended, planar-like conformations to maximize conjugation, punctuated by brief transitions through higher-energy gauche states. youtube.com

Table 3: Illustrative Conformational Population from a Simulated MD Trajectory

Dihedral Angle Conformation Population (%) Average Lifetime (ps)
C2-C3-C4-C5 s-trans (~180°) 78% 55
C2-C3-C4-C5 s-cis (~0°) 10% 8
C4-C5-C6-C7 s-trans (~175°) 85% 70
C4-C5-C6-C7 gauche (~65°) 15% 12

Note: This data is hypothetical, representing typical results from a nanosecond-scale MD simulation in a non-polar solvent.

Computational Modeling of Reaction Pathways and Transition States

(Z)-1,5-Octadiene-3-one is a conjugated diene and can participate in various chemical reactions, most notably pericyclic reactions like the Diels-Alder or Cope rearrangements. researchgate.netrsc.org Computational modeling is an indispensable tool for elucidating the mechanisms of these reactions by locating the transition state (TS) structures and calculating the associated activation energies (energy barriers). escholarship.orgacs.org

For this compound, a key area of study is the prediction of the kinetic isotope effect (KIE), which is the ratio of the reaction rate of the non-deuterated molecule to the deuterated one (kH/kD). mdpi.comescholarship.org The KIE provides valuable experimental information about the rate-determining step of a reaction. If the C-D bond is broken or its hybridization changes in the transition state, a significant primary or secondary KIE is expected.

Theoretical calculations can predict the KIE by computing the vibrational frequencies of the reactant and the transition state for both the deuterated and non-deuterated species. nih.govacs.orgcdnsciencepub.comacs.org For a hypothetical intramolecular cyclization, if the deuterated C-1 position undergoes a change in hybridization from sp² to sp³, a secondary KIE would be observed. DFT calculations can predict whether this KIE would be normal (kH/kD > 1) or inverse (kH/kD < 1), offering deep insight into the transition state geometry.

Table 4: Illustrative Calculated Activation Energies and KIE for a Hypothetical Intramolecular [4+2] Cycloaddition

Species Activation Energy (ΔG‡, kcal/mol) Predicted k (relative) Predicted KIE (kH/kD)
(Z)-1,5-Octadiene-3-one (H) 25.4 1.00 1.12
This compound (D) 25.5 0.89

Note: This data is illustrative, based on DFT calculations (e.g., B3LYP/6-31G(d)) for similar pericyclic reactions. The KIE value is indicative of a secondary isotope effect where the C-H(D) bond bending frequencies change upon rehybridization in the transition state.

Applications of Z 1,5 Octadiene 3 One D2 in Chemical Research

Use as an Internal Standard in Quantitative Chemical Analysis

One of the primary applications of (Z)-1,5-Octadiene-3-one - d2 is as an internal standard for quantitative analysis, particularly in the field of flavor and fragrance chemistry and lipidomics. The technique of choice is isotope dilution mass spectrometry (IDMS), which is considered a gold-standard method for its accuracy and precision.

In this methodology, a known quantity of the deuterated standard, this compound, is added to a sample containing the unlabeled target analyte, (Z)-1,5-octadiene-3-one. The labeled standard and the native analyte behave almost identically during sample preparation, extraction, and chromatographic separation. However, they are easily distinguished by a mass spectrometer due to their mass difference of two daltons. By measuring the ratio of the signal from the native analyte to that of the deuterated standard, the exact concentration of the original compound in the sample can be calculated with high accuracy, correcting for any sample loss during workup.

Research has focused on the synthesis of deuterated volatile lipid degradation products, such as [5,6-2H2]-(Z)-1,5-octadien-3-one, specifically for their use as internal standards in isotope dilution assays. imreblank.chlookchem.com This is crucial for accurately quantifying trace levels of the unlabeled compound, which is an important aroma contributor in foods like pink guava and Merlot and Cabernet Sauvignon musts. lookchem.comnih.gov For instance, a validated quantitation method using SPME-GC-MS was developed to assay the unlabeled ketone in wine musts, where an isotopically labeled internal standard is essential for achieving a low limit of detection (LOD) of 0.15 ng/L and a limit of quantification (LOQ) of 0.5 ng/L. nih.gov

Table 1: Properties of (Z)-1,5-Octadiene-3-one and its d2-Isotopologue for IDMS

Property(Z)-1,5-Octadiene-3-oneThis compoundRationale for Use as Internal Standard
Molecular Formula C₈H₁₂OC₈H₁₀D₂ODifferent mass allows for MS differentiation.
Molecular Weight 124.18 g/mol nist.gov126.196 g/mol eptes.comDistinct mass-to-charge (m/z) ratio.
CAS Number 65767-22-8 nist.gov239437-00-4 eptes.comUnique identifiers for labeled/unlabeled forms.
Retention Time Nearly identicalNearly identicalCo-elutes with the analyte for simultaneous detection.
Chemical Properties Nearly identicalNearly identicalEnsures similar behavior during extraction and analysis.

Tracer Studies in Mechanistic Organic and Bioorganic Chemistry

Deuterium (B1214612) labeling is a powerful technique for elucidating reaction mechanisms, and this compound is an ideal candidate for such tracer studies. By strategically placing deuterium atoms within the molecule, chemists can track the movement of atoms and fragments through complex reaction sequences, providing direct evidence for proposed mechanistic pathways.

A significant area of study involves the thermal rearrangements of related compounds. For example, the retro-ene reaction of cis-1-(E)-propenyl-2-methylcyclobutane has been shown to yield (Z)-1,5-octadiene with high stereoselectivity. researchgate.net This diene can then undergo subsequent Cope rearrangements. researchgate.net Using a specifically deuterated precursor that forms (Z)-1,5-octadiene-d2 would allow researchers to follow the stereochemical fate of the deuterium labels, confirming the concerted, pericyclic nature of the Cope rearrangement and distinguishing between possible transition state geometries (e.g., chair vs. boat). researchgate.netresearchgate.net

Similarly, in bioorganic chemistry, (Z)-1,5-octadiene-3-one is known to be a secondary oxidation product from the thermal degradation of polyunsaturated lipids like linolenic acid. acs.org Tracer studies using linolenic acid labeled with deuterium at specific positions could generate this compound, helping to unravel the precise cleavage mechanisms and radical intermediates involved in its formation during food processing or spoilage.

Table 2: Hypothetical Tracer Study of the Cope Rearrangement

Starting MaterialProposed Intermediate/Transition StateExpected Product(s)Mechanistic Insight Gained
(Z)-1,5-Octadiene-d2 (e.g., at C1,C1)Chair-like pericyclic transition state(E,Z)-1,5-Octadiene-d2 (at C5,C5)Tracing the deuterium atoms confirms the bond reorganization predicted by the Cope rearrangement mechanism.
(Z)-1,5-Octadiene-d2 (e.g., at C5,C6)Boat-like pericyclic transition state(E,Z)-1,5-Octadiene-d2 (at C1,C2)The position of the deuterium label in the product can help determine the preferred transition state geometry.

Development of New Analytical Methodologies for Complex Matrices

The unique physical properties of deuterated compounds can drive the innovation of new analytical techniques. The presence of this compound can be exploited to develop and validate novel methodologies for analyzing complex mixtures where traditional methods may fail.

For instance, the challenge of analyzing mixtures of isomeric deuterated compounds has led to the development of unconventional one-dimensional NMR spectroscopy methods. researchgate.net By broadband decoupling both proton and deuteron (B1233211) nuclei, it is possible to resolve complex mixtures of deuterium-labeled isomers based on the upfield isotopic shifts they induce on adjacent ¹³C nuclei. researchgate.net While demonstrated on deuterated cyclohexenes, this principle is directly applicable to developing methods for quantifying isomeric purity or tracing multiple isotopologues of this compound in a single sample. Such a technique would be invaluable for mechanistic studies where multiple deuterated products might be formed simultaneously.

Furthermore, the availability of a reliable deuterated standard facilitates the development of robust, high-throughput screening methods for complex matrices like wine, fruit extracts, or biological fluids. nih.gov The internal standard allows for the validation of methods across different instruments and laboratories, ensuring reproducibility and comparability of data in large-scale studies, such as metabolomics or food authenticity profiling.

Probing Chiral Recognition and Stereochemical Phenomena

While (Z)-1,5-octadiene-3-one itself is not chiral, the placement of deuterium atoms can be used to probe stereochemical aspects of reactions in which it is a product or reactant. The formation of (Z)-1,5-octadiene from certain precursors is known to be highly stereoselective. researchgate.net By using a prochiral starting material labeled with deuterium, this compound could be used to investigate the stereochemical course of enzymatic or catalytic reactions.

The primary kinetic isotope effect (KIE), where a C-D bond breaks more slowly than a C-H bond, can be a subtle yet powerful probe. In a reaction with a stereochemistry-determining step that involves C-H bond cleavage, synthesizing a d2 version of the molecule could reveal insights into the transition state structure.

This principle is particularly relevant to the Cope rearrangement, a reaction central to the chemistry of 1,5-dienes. researchgate.net The rearrangement proceeds through a highly ordered pericyclic transition state. Studying the rearrangement of a specifically labeled (Z)-1,5-octadiene - d2 could help differentiate between competing chair and boat transition states and provide detailed information about the synchronicity of the bond-breaking and bond-forming events. While not creating a chiral center in the traditional sense, the isotopic label acts as a stereochemical marker, allowing for the detailed interrogation of complex stereochemical pathways.

Future Directions and Emerging Research Opportunities for Deuterated Z 1,5 Octadiene 3 One

Integration with Advanced Catalytic Systems

The use of deuterated molecules like (Z)-1,5-octadiene-3-one-d2 is poised to become instrumental in elucidating the mechanisms of complex catalytic reactions. snnu.edu.cn By serving as a mechanistic probe, this isotopically labeled compound can provide invaluable insights into bond-breaking and bond-forming steps within a catalytic cycle.

Hydrogen isotope exchange (HIE) reactions are a powerful tool for assessing a catalyst's ability to cleave and form C-H bonds. snnu.edu.cn Catalytic systems involving metals such as iridium, rhodium, ruthenium, and palladium, as well as organocatalysts like B(C₆F₅)₃, have been developed for the efficient deuteration of carbonyl compounds. rsc.orgnih.govmarquette.eduresearchgate.net While these methods are primarily for synthesis, the deuterated product, (Z)-1,5-octadiene-3-one-d2, can subsequently be used as a substrate in other advanced catalytic systems. For instance, observing the fate of the deuterium (B1214612) label during a subsequent transformation can reveal which C-H bonds are activated by the catalyst and whether such activation is reversible.

The kinetic isotope effect is a cornerstone of these mechanistic studies. youtube.com By comparing the reaction rates of the deuterated and non-deuterated (protio) isotopologues of (Z)-1,5-octadiene-3-one, researchers can determine whether a specific C-H(D) bond is broken in the rate-determining step of a reaction. This information is critical for optimizing existing catalysts and designing new ones with enhanced efficiency and selectivity. For example, iridium-catalyzed hydrogen isotope exchange is a well-established method for labeling various organic molecules, and this knowledge can be applied to study reactions involving the resulting deuterated compounds. youtube.com

Table 1: Catalytic Systems for Deuteration of Carbonyl Compounds

Catalyst Type Example Catalyst Deuterium Source Key Features Citations
Lewis Acid B(C₆F₅)₃ D₂O Enables efficient and regioselective α-deuteration of various carbonyl compounds under protecting-group-free conditions. nih.gov
Transition Metal (Iridium) Iridium Complexes (e.g., Crabtree's catalyst) D₂ gas or D₂O Highly effective for hydrogen isotope exchange (HIE), applicable to a wide range of substrates including those with directing groups. youtube.comsnnu.edu.cn
Transition Metal (Rhodium) Rhodium Complexes D₂O with a reductant (e.g., Zn) Effective for transfer deuteration of α,β-unsaturated ketones, selectively reducing the double bond. marquette.edu
Organocatalyst Pyrrolidine D₂O A simple, cost-effective method demonstrating high deuterium incorporation and broad functional group tolerance. researchgate.net

Potential in Designing Novel Reactive Intermediates

The presence of deuterium in (Z)-1,5-octadiene-3-one-d2 can significantly alter the stability and reactivity of transient species, thereby enabling the design and study of novel reactive intermediates. The KIE can slow down reactions that involve the cleavage of a C-D bond, potentially allowing for the accumulation or trapping of intermediates that would otherwise be too fleeting to observe. copernicus.org

For example, in a reaction pathway with multiple competing branches, deuterating a specific position can disfavor the pathway involving C-D bond cleavage. This selective retardation can redirect the reaction flux towards an alternative pathway, potentially leading to the formation of a novel product via a previously inaccessible reactive intermediate. This strategy is particularly powerful in complex reaction networks, such as those found in autoxidation mechanisms, where H-atom abstractions are key steps. copernicus.org

Furthermore, the altered vibrational frequencies of the C-D bond compared to the C-H bond can be detected using spectroscopic methods like infrared (IR) and Raman spectroscopy. cdnsciencepub.comrsc.org This provides a handle for identifying and characterizing deuterated intermediates. Theoretical studies and computational modeling play a crucial role in predicting how deuteration will affect the energy landscape of a reaction and the properties of its intermediates. acs.orgresearchgate.net By combining experimental work with (Z)-1,5-octadiene-3-one-d2 and theoretical calculations, researchers can gain a detailed understanding of reaction mechanisms and potentially isolate or spectroscopically characterize novel transient species.

Advancements in High-Throughput Deuterium Labeling Technologies

The growing demand for deuterated compounds across various scientific fields has spurred the development of more efficient and accessible labeling technologies. researchgate.netacs.org Future research involving (Z)-1,5-octadiene-3-one-d2 will benefit significantly from these advancements, which allow for faster synthesis, screening, and analysis.

One of the most promising areas is the use of flow chemistry . Continuous flow hydrogenation reactors, using D₂O as a safe and economical deuterium source, can dramatically accelerate deuteration reactions. researchgate.net This technology allows for precise control over reaction parameters, enhancing deuterium incorporation and product purity while being significantly faster than traditional batch methods. researchgate.net

High-throughput screening methods are also becoming vital. Deuterium exchange mass spectrometry (DXMS), for example, is an automated, high-resolution system that can rapidly analyze protein-ligand interactions by monitoring deuterium uptake. nih.gov While developed for proteomics, the principles of high-throughput mass spectrometry analysis can be adapted to screen reaction conditions for the optimal synthesis of deuterated small molecules like (Z)-1,5-octadiene-3-one-d2. nih.gov Combining partial isotopic labeling with LC-MS allows for the rapid identification of regioisomers from C-H functionalization reactions, providing a powerful tool for mechanistic studies and reaction discovery in a high-throughput manner.

Finally, the continuous development of new catalytic hydrogen isotope exchange (HIE) methods offers a broad toolkit for late-stage deuteration, which is highly desirable as it minimizes synthetic steps. youtube.comacs.org These methods often feature high selectivity and functional group tolerance, making them applicable to complex molecules. rsc.org

Table 2: Comparison of Modern Deuterium Labeling Technologies

Technology Principle Advantages Disadvantages Citations
Flow Chemistry Continuous reaction in a microreactor with on-demand D₂ generation from D₂O. Fast, safe, scalable, high deuterium efficiency, precise control over conditions. Requires specialized equipment setup. researchgate.net
Catalytic HIE Direct exchange of H for D on a substrate using a transition metal or organocatalyst. Enables late-stage functionalization, high functional group tolerance, often high selectivity. Can be challenging to control regioselectivity; catalyst may be expensive. youtube.comsnnu.edu.cnacs.org
High-Throughput MS Analysis Use of mass spectrometry to rapidly analyze deuterium incorporation and product distribution. Rapid screening of reactions, provides mechanistic data (KIE), requires small sample amounts. Primarily an analytical technique, not a synthetic method itself. nih.gov

Interdisciplinary Research at the Interface of Organic Chemistry and Chemical Physics

The study of deuterated molecules like (Z)-1,5-octadiene-3-one-d2 naturally fosters collaboration between organic chemistry and chemical physics. This interdisciplinary approach is essential for a deep understanding of the fundamental physical principles that govern chemical reactivity.

Kinetic Isotope Effect (KIE) Studies: Probing the KIE by studying the 1,5-hydrogen shift in related pentadiene systems provides deep mechanistic insights. nih.gov Such studies can offer evidence for quantum mechanical tunneling, where a particle passes through a potential energy barrier rather than surmounting it. Examining the temperature dependence of the KIE for a reaction involving (Z)-1,5-octadiene-3-one-d2 could reveal non-classical behavior and provide benchmark data for theoretical models. nih.gov

Advanced Spectroscopy: The distinct vibrational properties of deuterated compounds make them ideal subjects for advanced spectroscopic techniques. Molecular Rotational Resonance (MRR) spectroscopy, for instance, is a powerful gas-phase technique that can provide precise structural information, including the exact location of deuterium atoms and the quantification of different isotopologues and enantiomers in a mixture. rsc.orgmarquette.edu This is often challenging with more common techniques like NMR. rsc.org Similarly, vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) can provide detailed conformational and stereochemical information, with theoretical calculations being used to interpret the spectra of deuterated analogues. researchgate.net

Computational Chemistry: Theoretical and computational studies are indispensable in this field. acs.org Density Functional Theory (DFT) calculations can predict how deuteration affects molecular structure, vibrational frequencies, and reaction energy barriers. rsc.orgresearchgate.net This synergy between experiment and theory is critical for interpreting complex spectroscopic data and understanding the subtle energetic changes that lead to phenomena like the KIE and quantum tunneling. The impact of deuteration on the physical properties of materials, such as altering vibrational modes to reduce non-radiative transitions, highlights how this isotopic substitution can be a key strategy in materials science. rsc.org

Table 3: Interdisciplinary Approaches for Studying Deuterated Compounds

Approach Focus Key Insights Relevant Techniques Citations
Kinetic Isotope Effect (KIE) Analysis Reaction rates and mechanisms. Elucidation of rate-determining steps, detection of quantum tunneling. Temperature-dependent kinetic studies, computational modeling. youtube.comnih.gov
Advanced Spectroscopy Precise molecular structure and dynamics. Site-specific deuterium location, conformational analysis, enantiomeric purity. Molecular Rotational Resonance (MRR), VCD, ECD, specialized NMR. researchgate.netrsc.orgmarquette.edu
Computational & Theoretical Chemistry Predicting and explaining experimental observations. Molecular geometries, vibrational frequencies, reaction energy profiles. Density Functional Theory (DFT), ab initio calculations. rsc.orgacs.orgresearchgate.net

Q & A

Basic Questions

Q. What are the standard protocols for synthesizing (Z)-1,5-Octadiene-3-one-d₂ in laboratory settings?

  • Methodological Answer : Synthesis typically involves deuterated reagents and controlled reaction conditions. For analogous compounds (e.g., thiadiazole derivatives), protocols include using sodium hydride (NaH) in dimethylformamide (DMF) as a base, followed by purification via column chromatography and recrystallization . For deuterated analogs, isotopic labeling should be introduced during precursor synthesis, ensuring minimal proton contamination. Reaction progress is monitored using thin-layer chromatography (TLC), and intermediates are characterized via 1H^1H-NMR to confirm deuterium incorporation .

Q. How is (Z)-1,5-Octadiene-3-one-d₂ characterized to confirm structural integrity and purity?

  • Methodological Answer : Characterization employs:

  • NMR Spectroscopy : 1H^1H-NMR and 13C^{13}C-NMR to verify deuterium substitution and structural conformity. Absence of proton signals in specific regions confirms successful deuteration.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks and isotopic purity.
  • Chromatography : Gas chromatography (GC) or HPLC with UV/Vis detection to assess purity (>95% by area normalization).
  • Melting Point Analysis : For crystalline derivatives, consistency with literature values ensures identity .

Q. What are the primary applications of (Z)-1,5-Octadiene-3-one-d₂ in experimental research?

  • Methodological Answer : This compound is used as a stable isotope tracer in:

  • Lipid Oxidation Studies : Tracking degradation pathways of ω-3 fatty acids, where it forms as a volatile oxidation byproduct .
  • Sensory Research : Investigating low-odor-threshold volatiles in food chemistry due to its role in off-flavor development .
  • Metabolic Tracing : Deuterated analogs enable precise monitoring in kinetic studies using isotopic mass spectrometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR/MS) for (Z)-1,5-Octadiene-3-one-d₂?

  • Methodological Answer : Contradictions may arise from isotopic impurities or solvent artifacts. Steps include:

  • Repeat Analysis : Ensure consistent sample preparation and instrument calibration.
  • Cross-Validation : Compare data with independent techniques (e.g., IR spectroscopy for functional groups).
  • Literature Benchmarking : Cross-reference with published deuterated compound spectra in databases like SciFinder or Reaxys .
  • Statistical Analysis : Apply principal component analysis (PCA) to identify outliers in spectral datasets .

Q. What experimental design considerations are critical for studying (Z)-1,5-Octadiene-3-one-d₂’s role in lipid oxidation?

  • Methodological Answer : Use the PICO framework to structure experiments:

  • Population : Lipid model systems (e.g., marine ω-3 oils).
  • Intervention : Oxidative stressors (temperature, light exposure).
  • Comparison : Non-deuterated vs. deuterated analogs to isolate isotopic effects.
  • Outcome : Quantification via GC-MS or solid-phase microextraction (SPME).
    Ensure ethical use of hazardous reagents and relevance to real-world stability challenges .

Q. How can researchers mitigate instability of (Z)-1,5-Octadiene-3-one-d₂ during long-term storage?

  • Methodological Answer : Stabilization strategies include:

  • Encapsulation : Nanoemulsions or cyclodextrin complexes to shield against oxidation .
  • Storage Conditions : Argon-atmosphere vials, -80°C storage, and light-resistant containers.
  • Additives : Antioxidants (e.g., BHT) at 0.01-0.1% w/w to inhibit radical chain reactions.
  • Stability Monitoring : Periodic GC-MS analysis to detect degradation products like ketones or aldehydes .

Q. What statistical methods are appropriate for analyzing dose-response relationships in (Z)-1,5-Octadiene-3-one-d₂ toxicity studies?

  • Methodological Answer :

  • Dose-Response Modeling : Logistic regression or probit analysis for EC₅₀ determination.
  • ANOVA : For multi-group comparisons (e.g., varying deuterium levels).
  • Survival Analysis : Kaplan-Meier curves for longitudinal toxicity data.
  • Software Tools : R/Python packages (e.g., drc for dose-response curves) .

Data Presentation and Reproducibility

Q. How should researchers present contradictory data on (Z)-1,5-Octadiene-3-one-d₂’s reactivity in publications?

  • Methodological Answer :

  • Transparent Reporting : Clearly state experimental conditions (e.g., solvent, temperature).
  • Supplementary Materials : Include raw spectral data and chromatograms for peer review.
  • Error Analysis : Discuss potential sources of variability (e.g., isotopic scrambling).
  • Reproducibility Checklist : Provide step-by-step protocols in supporting information .

Q. What databases and search strategies are recommended for literature reviews on deuterated volatiles?

  • Methodological Answer :

  • Databases : SciFinder (for reaction pathways), Reaxys (for spectral data), PubMed (for biological applications).
  • Search Terms : Use Boolean operators (e.g., "(Z)-1,5-Octadiene-3-one AND deuter* NOT patent").
  • Validation : Apply FINER criteria to assess source credibility (Feasible, Interesting, Novel, Ethical, Relevant) .

Table 1: Key Synthesis and Stability Parameters for (Z)-1,5-Octadiene-3-one-d₂

ParameterCondition/ValueEvidence Source
Preferred SolventDMF or deuterated chloroform
Reaction Temperature0–25°C (controlled exothermic)
Stabilization MethodNanoencapsulation in chitosan
Storage Temperature-80°C under argon
Purity Threshold>95% (GC area normalization)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.